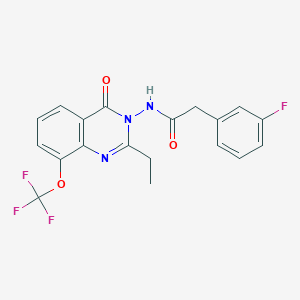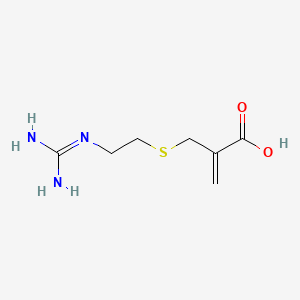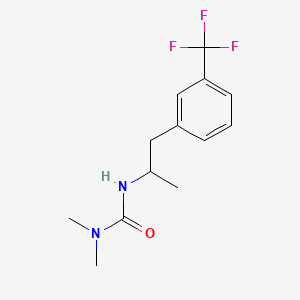
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxirane ring, a morpholine moiety, and a phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxirane ring: This can be achieved through the reaction of an appropriate epoxide precursor with a base.
Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can be compared with other compounds that have similar structural features, such as:
- Epoxides with different substituents.
- Morpholine derivatives with varying functional groups.
- Phenyl-containing compounds with different linkages.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O6/c20-15(13-14(25-13)17(22)23)18-12(10-11-4-2-1-3-5-11)16(21)19-6-8-24-9-7-19/h1-5,12-14H,6-10H2,(H,18,20)(H,22,23)/t12-,13-,14-/m0/s1 |
InChI Key |
GMVUXHDAECRJPN-IHRRRGAJSA-N |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)O |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)






![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)


![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)


